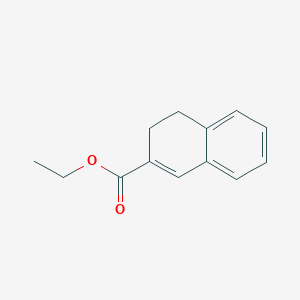
Ethyl 3,4-dihydronaphthalene-2-carboxylate
Vue d'ensemble
Description
Ethyl 3,4-dihydronaphthalene-2-carboxylate is a chemical compound with the molecular formula C13H14O2 . It has a molecular weight of 202.25 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 3,4-dihydronaphthalene-2-carboxylate is represented by the SMILES notationCCOC(=O)C1=CC2=CC=CC=C2CC1 . This indicates the presence of an ethoxy carbonyl group attached to a dihydronaphthalene ring. Physical And Chemical Properties Analysis
Ethyl 3,4-dihydronaphthalene-2-carboxylate has a melting point of 55.21 °C and a boiling point of 306.9 °C .Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds
Ethyl 3,4-dihydronaphthalene-2-carboxylate has been used in the synthesis of a variety of complex organic compounds. For instance, it has been employed in the one-step synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives, which are important in the formation of dihydronaphtho[1,2-b]furan ring and spiro compounds (Arrault et al., 2001). Similarly, it is used in the synthesis of benzo[h]quinazolines, a group of heterocyclic systems containing a benzo[h]quinazoline fragment, showcasing its versatility in organic chemistry (Grigoryan, 2018).
Application in Pharmaceutical Research
Ethyl 3,4-dihydronaphthalene-2-carboxylate has been used in the synthesis of compounds with potential pharmaceutical applications. For example, it's involved in the synthesis of ergot alkaloids and related compounds, which have been shown to possess oxytocic activity, meaning they can induce contractions in the uterus (Horii et al., 1965). Additionally, it has been used in the creation of various benzo[h]quinazoline derivatives, some of which exhibit antimonoamineoxidase activity and have been studied for their antitumor properties (Markosyan et al., 2008).
Developing Advanced Chemical Synthesis Techniques
The compound is also integral in developing new methods for chemical synthesis. For instance, it has been used in the platinum-catalyzed intramolecular hydroarylation of allenyl arenes, which is an efficient synthetic method for creating 1,4-dihydronaphthalenes (Mo & Lee, 2010). This process demonstrates the compound's role in facilitating complex chemical reactions that are crucial for synthesizing new materials and molecules.
Safety And Hazards
The safety data sheet for Ethyl 3,4-dihydronaphthalene-2-carboxylate suggests avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . In case of exposure, it’s recommended to move the person into fresh air and give artificial respiration if not breathing . Consultation with a physician is advised .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3,4-dihydronaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-15-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h3-6,9H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWBMIPICBZTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504944 | |
| Record name | Ethyl 3,4-dihydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dihydronaphthalene-2-carboxylate | |
CAS RN |
100046-58-0 | |
| Record name | Ethyl 3,4-dihydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70504944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)
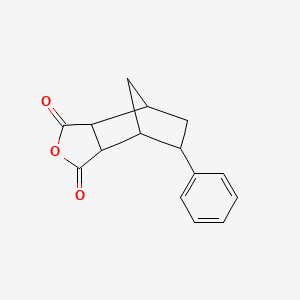
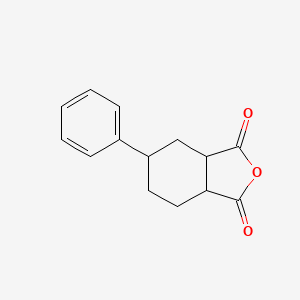
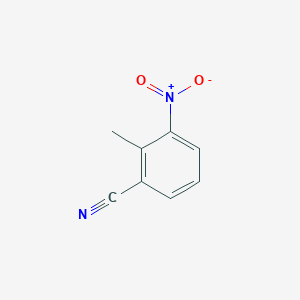

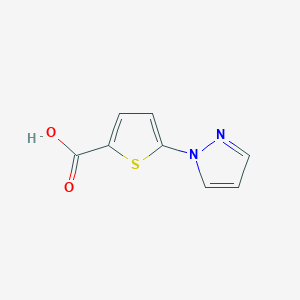
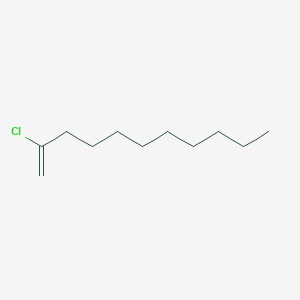

![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)

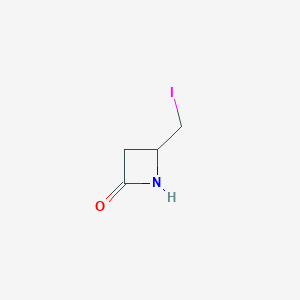
![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)

